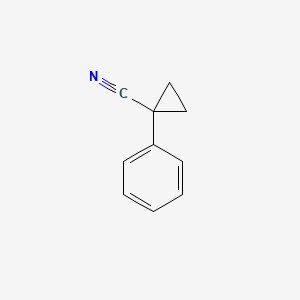

1-Phenylcyclopropanecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFURHRJUWYDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239452 | |

| Record name | 1-Phenylcyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-44-4 | |

| Record name | 1-Phenylcyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclopropanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 935-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopropanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLCYCLOPROPANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE4DYL9333 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Phenylcyclopropanecarbonitrile CAS number 935-44-4 properties

An In-Depth Technical Guide to 1-Phenylcyclopropanecarbonitrile (CAS 935-44-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Strained Ring System

This compound, identified by CAS Number 935-44-4, is a pivotal chemical intermediate whose significance in modern organic synthesis, particularly in the pharmaceutical and materials science sectors, cannot be overstated.[1][2] Its molecular architecture is distinguished by the unique combination of a strained cyclopropane ring, a phenyl group, and a reactive nitrile moiety.[1] This trifecta of structural features makes it a highly versatile building block, offering chemists a robust platform for constructing complex molecular frameworks and introducing specific functionalities essential for biological activity.[1] The inherent ring strain of the cyclopropane group and the electronic properties of the phenyl and nitrile substituents create a molecule primed for strategic chemical manipulation, serving as a gateway to novel therapeutic agents and advanced materials.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-phenylcyclopropane-1-carbonitrile | [4][5] |

| Synonyms | 1-Phenylcyclopropyl cyanide, 1-Cyano-1-phenylcyclopropane | [5][6][7] |

| CAS Number | 935-44-4 | [4][6] |

| Molecular Formula | C₁₀H₉N | [4][6] |

| Molecular Weight | 143.19 g/mol | [4][6] |

| Appearance | Clear colorless to slightly yellow liquid | [8][9] |

| Boiling Point | 133-137 °C @ 30 mmHg; 70 °C @ 0.5 Torr | [5][6][8][9] |

| Density | ~1.0 g/mL @ 25 °C | [9] |

| Refractive Index | n²⁰/D 1.539 | [9] |

| Flash Point | >110 °C (>230 °F) | [8][9] |

| InChIKey | ZHFURHRJUWYDKG-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | N#CC1(C2=CC=CC=C2)CC1 | [5][6] |

Spectroscopic Data Interpretation

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a multiplet in the aromatic region (typically ~7.2-7.4 ppm) corresponding to the five protons of the phenyl group. The four protons on the cyclopropane ring are chemically non-equivalent and typically appear as two distinct multiplets further upfield, resulting from complex spin-spin coupling.[4][10]

-

¹³C NMR Spectroscopy : The carbon spectrum will show a characteristic signal for the nitrile carbon (C≡N) around 120 ppm. Additional key signals include the quaternary carbon of the cyclopropane ring attached to the phenyl and nitrile groups, four distinct signals for the phenyl carbons (ipso, ortho, meta, para), and a signal for the two equivalent methylene carbons of the cyclopropane ring.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A sharp, medium-intensity absorption band is expected in the range of 2230-2250 cm⁻¹ due to the C≡N stretching vibration.[4][11] Other significant peaks include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the cyclopropane ring (below 3000 cm⁻¹), as well as C=C stretching absorptions for the aromatic ring around 1600 cm⁻¹.[11]

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 143, corresponding to the molecular weight of the compound.

Synthesis Methodologies: Forging the Strained Ring

The primary synthetic route to this compound involves the cyclopropanation of phenylacetonitrile. This method is efficient and widely adopted for its reliability.

Core Synthesis: Phase-Transfer Catalyzed Cyclopropanation

The most common synthesis involves the reaction of phenylacetonitrile with a 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a strong base and a phase-transfer catalyst (PTC).[12][13][14] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide, is critical for shuttling the base from the aqueous phase to the organic phase, thereby facilitating the deprotonation of phenylacetonitrile and subsequent nucleophilic substitution to form the cyclopropane ring.

Caption: Workflow for Phase-Transfer Catalyzed Synthesis.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methods.[12][14]

-

Reaction Setup : To a stirred mixture of phenylacetonitrile (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.03 eq) in an aqueous solution of potassium hydroxide (40-50%), slowly add 1,2-dibromoethane (2.0 eq) dropwise.

-

Temperature Control : The rate of addition should be controlled to maintain the internal reaction temperature at approximately 50-60 °C. The exothermic nature of the reaction requires careful monitoring.

-

Reaction Monitoring : After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Treat the mixture with cold water and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Final Purification : Purify the crude oil by flash column chromatography on silica gel, typically using a low-polarity eluent system (e.g., 2-5% ethyl acetate in hexane), to yield pure this compound.[12]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its two primary functional components: the nitrile group and the cyclopropane ring.

Caption: Key Reaction Pathways of the Core Molecule.

Nitrile Group Transformations

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities.

-

Hydrolysis : The most significant reaction in its application is the hydrolysis of the nitrile to a carboxylic acid. Refluxing this compound in a mixture of strong acids like sulfuric acid and acetic acid with water yields 1-phenylcyclopropanecarboxylic acid.[12] This acid is a crucial precursor for the synthesis of corresponding amides and esters, which are frequently explored in drug discovery programs.[13]

Cyclopropane Ring Reactivity

While stable under many conditions, the three-membered ring is thermodynamically strained. The presence of the electron-withdrawing nitrile and phenyl groups polarizes the ring, making it susceptible to nucleophilic ring-opening reactions under specific conditions, thus acting as a potent σ-electrophile.[3] This reactivity allows for the generation of γ-functionalized nitrile products, providing an alternative pathway to linear carbon chains with defined stereochemistry.

Applications in Research and Drug Development

The unique structural and electronic properties of this compound make it a highly sought-after intermediate in several fields.

-

Pharmaceutical Intermediate : This compound is a cornerstone for introducing the phenylcyclopropyl motif into target molecules.[1] The cyclopropyl group is often used by medicinal chemists as a "bioisostere" for phenyl rings or other bulky groups. Its rigid structure can lock a molecule into a specific conformation required for optimal binding to a biological target, while its metabolic profile is often more favorable than that of a simple alkyl chain. Its derivatives are precursors to a wide range of biologically active compounds.[13]

-

Agrochemicals : It serves as a starting material for the synthesis of novel fungicides and pesticides, where the specific stereoelectronic properties of the cyclopropane ring can contribute to enhanced efficacy and target specificity.[2]

-

Materials Science : The ability to build complex and rigid molecular architectures from this starting material makes it valuable in the development of advanced organic materials.[1]

Safety and Handling

As with any active chemical reagent, proper handling and storage of this compound are essential for laboratory safety.

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [9] |

| Signal Word | Warning | [9] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | [4][9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][15] |

Handling and Storage Recommendations:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]

-

Storage : Store in a cool, dry, and dark place away from incompatible materials.[9] The container should be kept tightly sealed.[15][17] It is incompatible with strong oxidizing agents.[15][16][17]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound (CAS 935-44-4) is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, reliable synthesis, and versatile reactivity make it an indispensable building block for chemists aiming to create novel and complex molecules. For professionals in drug development and materials science, a deep understanding of this compound's characteristics and potential opens up a multitude of possibilities for designing next-generation products with enhanced function and efficacy.

References

- Vertex AI Search. (n.d.). Key Applications and Synthesis of this compound (CAS 935-44-4).

- Guidechem. (2021, March 14). What is the synthesis method of 1-Phenyl-1-cyclopropanecarboxylic acid?.

- CAS Common Chemistry. (n.d.). This compound.

- ChemBK. (2024, April 10). 1-Phenyl-1-cyclopropanecarbonitrile.

- Molbase. (n.d.). Cas 935-44-4,1-PHENYL-1-CYCLOPROPANECARBONITRILE.

- CymitQuimica. (n.d.). 1-Phenyl-1-cyclopropanecarbonitrile.

- CookeChem. (2022, July 8). This compound, >98.0%(GC), 935-44-4.

- Benchchem. (n.d.). This compound | 935-44-4.

- Global Chemical Network. (2025, October 6). The Role of this compound in Novel Drug Discovery.

- PubChem. (n.d.). This compound.

- TCI (Shanghai) Development Co., Ltd. (n.d.). This compound | 935-44-4.

- Fisher Scientific. (n.d.). 1-Phenyl-1-cyclopropanecarbonitrile, 97%.

- Fisher Scientific. (2015, August 4). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- National Institutes of Health (NIH). (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 1-PHENYL-1-CYCLOPROPANECARBONITRILE | 935-44-4.

- Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.

- National Institutes of Health (NIH). (n.d.). Reactivity of electrophilic cyclopropanes.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. (2025, February 7). (PDF) Feature Reviews in Medicinal Chemistry.

- PubMed Central. (n.d.). Feature Reviews in Medicinal Chemistry.

- University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS RN 935-44-4 | Fisher Scientific [fishersci.co.uk]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 1-Phenyl-1-cyclopropanecarbonitrile | CymitQuimica [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound , >98.0%(GC) , 935-44-4 - CookeChem [cookechem.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. guidechem.com [guidechem.com]

- 13. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-PHENYL-1-CYCLOPROPANECARBONITRILE | 935-44-4 [amp.chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-Phenylcyclopropanecarbonitrile from Phenylacetonitrile

This guide provides a comprehensive technical overview for the synthesis of 1-phenylcyclopropanecarbonitrile, a valuable chemical intermediate in the pharmaceutical and advanced materials sectors.[1] Its unique structural combination of a cyclopropane ring, a phenyl group, and a nitrile moiety makes it a versatile building block for complex molecular architectures.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and critical safety considerations.

I. Foundational Principles: Reaction Viability and Mechanistic Underpinnings

The synthesis of this compound from phenylacetonitrile and 1-bromo-2-chloroethane is predicated on the pronounced acidity of the benzylic protons of phenylacetonitrile and the principles of intramolecular nucleophilic substitution. The presence of the electron-withdrawing nitrile group significantly increases the acidity of the alpha-carbon protons, facilitating their removal by a strong base.

The reaction proceeds through a well-defined, multi-step mechanism:

-

Deprotonation: A strong base, such as sodium amide (NaNH₂), abstracts a proton from the carbon alpha to both the phenyl ring and the nitrile group of phenylacetonitrile. This results in the formation of a resonance-stabilized carbanion. The negative charge is delocalized over the carbon atom and the nitrogen atom of the nitrile group, enhancing the stability of this intermediate.

-

Nucleophilic Attack (SN2): The newly formed carbanion acts as a potent nucleophile. It attacks one of the electrophilic carbon atoms of 1-bromo-2-chloroethane in a classic SN2 reaction. Given that the carbon-bromine bond is generally more labile than the carbon-chlorine bond, the initial attack preferentially displaces the bromide ion.

-

Intramolecular Cyclization: The intermediate resulting from the initial nucleophilic attack now possesses a pendant chloroethyl group. The molecule is primed for a subsequent intramolecular SN2 reaction. The carbanionic center, which can be reformed under the basic conditions, attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the stable three-membered cyclopropane ring. This intramolecular cyclization is a type of 3-exo-trig reaction.[2]

Reaction Mechanism Diagram

Caption: The reaction mechanism for the synthesis of this compound.

II. Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagent and Solvent Data

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Phenylacetonitrile | C₈H₇N | 117.15 | 233.5 | -23.8 | 1.021 |

| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | 107-108 | -16.6 | 1.723 |

| Sodium Amide | NaNH₂ | 39.01 | 400 | 210 | 1.39 |

| Toluene | C₇H₈ | 92.14 | 110.6 | -95 | 0.867 |

| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | -116.3 | 0.713 |

Note: Data sourced from various chemical databases and supplier information.[1][3][4][5][6][7][8][9][10][11]

Step-by-Step Procedure

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: In the reaction flask, suspend sodium amide (1.5 to 3 molar equivalents relative to phenylacetonitrile) in dry toluene (3 to 5 mL per gram of phenylacetonitrile).

-

Reactant Addition: Prepare a solution of phenylacetonitrile (1 molar equivalent) and 1-bromo-2-chloroethane (1 to 1.5 molar equivalents) in a small amount of dry toluene. Add this solution dropwise to the stirred suspension of sodium amide at a temperature of 16-30°C.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 16-30°C for 1.5 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up:

-

Once the reaction is complete, cautiously add an equal volume of toluene to the reaction mixture.

-

Slowly add glacial acetic acid dropwise to neutralize the excess base, aiming for a pH of 5-6.

-

Raise the temperature to 50-60°C and stir for 1 hour.

-

Pour the reaction mixture into a container with ice water, stir, and separate the layers.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield this compound.

-

Experimental Workflow Diagram

Caption: A schematic of the experimental workflow for the synthesis.

III. Safety and Handling

The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

-

Sodium Amide (NaNH₂): A highly reactive and corrosive solid.[3][5][8][12][13] It reacts violently with water to produce flammable ammonia gas and sodium hydroxide.[3][8][13] It can form explosive peroxides upon exposure to air and should be handled under an inert atmosphere.[3][13] In case of fire, use a Class D extinguisher or dry sand; do not use water.[14] Personal protective equipment, including a fire-retardant lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[14][15][16]

-

Phenylacetonitrile: A toxic liquid that can be harmful if swallowed, inhaled, or absorbed through the skin.[4][10][17] It may cause irritation to the skin, eyes, and respiratory tract.[4] Handle in a well-ventilated fume hood.

-

1-Bromo-2-chloroethane: A toxic and potentially carcinogenic liquid.[18] It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[9][11][18] Use with adequate ventilation and appropriate PPE.

All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

IV. Conclusion

The synthesis of this compound from phenylacetonitrile is a robust and mechanistically well-understood process. The success of this synthesis hinges on the careful control of reaction conditions, particularly the exclusion of moisture due to the reactivity of sodium amide, and strict adherence to safety protocols. This guide provides the foundational knowledge and a detailed protocol to enable researchers to safely and efficiently produce this valuable chemical intermediate.

V. References

-

Softschools.com. (n.d.). Sodium amide Uses, Properties, Structure and Formula. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8794, Phenylacetonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24533, Sodium amide. Retrieved from [Link]

-

CAS. (n.d.). Phenylacetonitrile. In CAS Common Chemistry. Retrieved from [Link]

-

SD Fine-Chem Limited. (n.d.). PHENYL ACETONITRILE. Retrieved from [Link]

-

Chemister.ru. (n.d.). 1-bromo-2-chloroethane. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, August 30). Sodium amide. Retrieved from [Link]

-

chemeurope.com. (n.d.). Sodium amide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7849, 1-Bromo-2-chloroethane. Retrieved from [Link]

-

Mąkosza, M., & Jonczyk, A. (1976). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Organic Syntheses, 55, 91. doi:10.15227/orgsyn.055.0091

-

Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

-

Itoh, M., Hagiwara, D., & Kamiya, T. (1977). A NEW tert-BUTOXYCARBONYLATING REAGENT, 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses, 57, 23. doi:10.15227/orgsyn.057.0023

-

Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

-

AML. (n.d.). MATERIAL SAFETY DATA SHEET SODIUM AMIDE. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Retrieved from [Link]

Sources

- 1. Table 1, Physicochemical Properties of 1-Bromo-2-Chloroethane (CASRN 107-04-0) - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 3. Sodium amide Formula - Sodium amide Uses, Properties, Structure and Formula [softschools.com]

- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium amide | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 1-bromo-2-chloroethane [chemister.ru]

- 8. Sodium_amide [chemeurope.com]

- 9. 1-溴-2-氯乙烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 1-Bromo-2-Chloroethane | C2H4BrCl | CID 7849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. SODIUM AMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Sodium amide - Sciencemadness Wiki [sciencemadness.org]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. wcu.edu [wcu.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

Technical Guide: Systematic IUPAC Nomenclature of 1-Phenylcyclopropanecarbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive deconstruction of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound identified by CAS Number 935-44-4. Moving beyond a simple statement of the name, this document elucidates the hierarchical rules and chemical logic that culminate in the systematic name: 1-Phenylcyclopropane-1-carbonitrile . By detailing the principles of functional group priority, parent structure selection, and locant assignment, this guide serves as an authoritative reference for chemists in research and development, ensuring clarity and precision in scientific communication.

Compound Identification and Core Descriptors

For any rigorous scientific endeavor, unambiguous identification of a chemical entity is paramount. The subject of this guide is a disubstituted cyclopropane derivative with significant applications as an intermediate in organic synthesis.[1][2] Its fundamental identifiers are summarized below.

| Identifier | Value | Source |

| Definitive IUPAC Name | 1-phenylcyclopropane-1-carbonitrile | PubChem, Thermo Fisher Scientific[3][4] |

| Commonly Used Name | 1-Phenylcyclopropanecarbonitrile | Multiple Chemical Suppliers[1][5] |

| CAS Number | 935-44-4 | PubChem, Thermo Fisher Scientific[3][4][5] |

| Molecular Formula | C₁₀H₉N | PubChem[4] |

| SMILES | C1CC1(C#N)C2=CC=CC=C2 | PubChem[4] |

| InChI Key | ZHFURHRJUWYDKG-UHFFFAOYSA-N | Thermo Fisher Scientific[3] |

(Image Source: PubChem CID 70288)

The Logic of Systematic Nomenclature: A Step-by-Step Deconstruction

The IUPAC system is built on a foundation of hierarchical rules designed to produce a unique and descriptive name for any given structure. The naming of this compound is a clear illustration of this process.

2.1 Pillar 1: The Principle of Priority - Identifying the Principal Functional Group

Organic molecules can contain multiple functional groups. A core principle of IUPAC nomenclature is the assignment of priority to these groups to determine the compound's class and the appropriate suffix for its name.[6][7]

In this molecule, we have two distinct functional elements attached to the cyclopropane ring:

-

A nitrile group (-C≡N)

-

A phenyl group (-C₆H₅)

According to IUPAC priority rules, the nitrile group is significantly higher in precedence than an alkyl or aryl (phenyl) group.[8][9] The phenyl group is therefore always treated as a substituent. This critical first step dictates that the compound will be named as a nitrile, and its name will end with a suffix indicative of this group.

2.2 Pillar 2: Defining the Parent Structure - The "-carbonitrile" Suffix

Once the principal functional group is identified, the parent hydrocarbon structure to which it is attached must be named. Here, the nitrile group is bonded to a cyclopropane ring.

A crucial rule applies when a nitrile's cyano group (-CN) is attached to a cyclic structure: the suffix "-carbonitrile" is appended to the name of the cycloalkane.[10][11][12] This suffix signifies the entire -C≡N group, and importantly, the carbon atom of the nitrile is not counted as part of the parent ring's numbering system.[11]

Therefore, the base name of the parent structure is cyclopropanecarbonitrile .

2.3 Pillar 3: Locant Assignment - Numbering the Cyclopropane Ring

With the parent structure established, we must assign locants (numbers) to the atoms of the cyclopropane ring to specify the positions of all attached groups.

The rule for cyclic systems is to assign position "1" to the carbon atom bearing the principal functional group.[13][14][15] In this case, the carbon atom of the cyclopropane ring bonded to the "-carbonitrile" group is designated as C1.

2.4 Pillar 4: Assembling the Full Systematic Name

The final step involves identifying the remaining substituents and assembling the full name in the standard format: (Locant)-(Substituent)(Parent Name).

-

Principal Group and Parent: As determined, the principal group is on C1, giving us cyclopropanecarbonitrile.

-

Substituent: The phenyl group is also attached to the same C1 carbon.

-

Assembly: We prefix the parent name with the substituent and its locant.

This leads to the definitive name: 1-Phenylcyclopropane-1-carbonitrile .

The locant "-1-" before "carbonitrile" explicitly confirms the attachment point of the principal functional group to the ring, making the name maximally descriptive and unambiguous. While the name "this compound" is commonly used and understood, the inclusion of the second "1" is the most formally correct representation according to systematic principles.

Visualization of the Nomenclature Workflow

To further clarify the logical process, the following workflow diagram illustrates the decision-making steps involved in naming this compound according to IUPAC rules.

Caption: Generalized synthesis pathway for this compound.

This alkylation reaction first forms a carbanion at the benzylic position of phenylacetonitrile, which then undergoes a nucleophilic substitution with 1,2-dibromoethane, followed by an intramolecular cyclization to form the stable cyclopropane ring. [16][17]

Conclusion

The systematic name 1-Phenylcyclopropane-1-carbonitrile is derived from a logical application of established IUPAC nomenclature rules. By prioritizing the nitrile functional group, correctly identifying the parent cyclic structure with the "-carbonitrile" suffix, and assigning locants based on the principal group, a precise and universally understood descriptor is achieved. This guide serves to reinforce these foundational principles for professionals in the chemical and pharmaceutical sciences.

References

-

Vedantu. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Available from: [Link]

-

IIT NEET JEE Chemistry. IUPAC Nomenclature Functional Group Priority Order. Available from: [Link]

-

Allen Institute. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Available from: [Link]

-

Chemistry Steps. Naming Nitriles. Published August 9, 2023. Available from: [Link]

-

KPU Pressbooks. 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Available from: [Link]

-

Advanced Chemistry Development. Rule C-832 Nitriles, Carbonitriles and Cyanides. Available from: [Link]

-

eGPAT. Priority order of functional groups in IUPAC nomenclature. Published August 8, 2017. Available from: [Link]

-

Chemistry LibreTexts. 18.2: Functional Group Order of Precedence For Organic Nomenclature. Updated May 21, 2020. Available from: [Link]

-

Allen Institute. Classification and IUPAC Nomenclature | Rules, Steps, and Examples. Available from: [Link]

-

IUPAC. IUPAC Compendium of Chemical Terminology. nitriles. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70288, this compound. Available from: [Link]

-

Chad's Prep. 4.3 IUPAC Nomenclature of Bicyclic Compounds. Published September 24, 2020. Available from: [Link]

-

Mondal, S. (2025). Naming Bicyclic Compounds. ResearchGate. Available from: [Link]

-

Chad's Prep. Nomenclature of Bicyclic Compounds. Available from: [Link]

-

NC State University Libraries. 20.1 Naming Carboxylic Acids and Nitriles. In: Organic Chemistry: A Tenth Edition. Available from: [Link]

-

The Organic Chemistry Tutor. How to Name Bicyclic Compounds in Organic Chemistry | IUPAC Names. Published September 24, 2023. Available from: [Link]

-

ChemBK. 1-Phenyl-1-cyclopropanecarbonitrile. Updated April 10, 2024. Available from: [Link]

-

Brilliant.org. IUPAC Nomenclature. Available from: [Link]

-

Gundu, S., et al. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. RSC Advances. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. 4.1: Naming Cycloalkanes. Updated June 18, 2024. Available from: [Link]

- Google Patents. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid.

-

University of Calgary. IUPAC Rules for Nomenclature of substituted Cycloalkanes. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1-Phenyl-1-cyclopropanecarboxylic acid | 6120-95-2 [chemicalbook.com]

- 3. 170590100 [thermofisher.com]

- 4. This compound | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-PHENYL-1-CYCLOPROPANECARBONITRILE | 935-44-4 [chemicalbook.com]

- 6. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Classification and IUPAC Nomenclature | Rules, Steps, and Examples [allen.in]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Naming Nitriles - Chemistry Steps [chemistrysteps.com]

- 11. acdlabs.com [acdlabs.com]

- 12. 20.1 Naming Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds | Brilliant Math & Science Wiki [brilliant.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. IUPAC Rules for Nomenclature of substituted Cycloalkanes [almerja.com]

- 16. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Phenylcyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopropanecarbonitrile, a fine chemical intermediate with the CAS number 935-44-4, is a molecule of significant interest in the realms of organic synthesis and medicinal chemistry.[1][2] Its unique molecular architecture, which combines a strained cyclopropane ring with the electronic influences of a phenyl group and a cyano moiety, imparts a versatile reactivity profile. This makes it a valuable building block for the construction of complex molecular frameworks, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Notably, this compound serves as a key precursor in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant, milnacipran, and its more active enantiomer, levomilnacipran. This guide provides a comprehensive technical overview of the molecular structure, bonding, synthesis, and spectroscopic characterization of this compound, offering field-proven insights for professionals in drug development and chemical research.

Molecular Structure and Bonding

The intriguing reactivity of this compound stems from its distinct structural and electronic properties. The molecule consists of a cyclopropane ring with a phenyl group and a nitrile group attached to the same carbon atom.

Conformational Analysis

The orientation of the phenyl group relative to the cyclopropane ring is a key determinant of the molecule's conformational energetics. The two limiting conformations are the "bisected" and "perpendicular" forms. In the bisected conformation, the plane of the phenyl ring aligns with the C1-C2 and C1-C3 bonds of the cyclopropane ring, maximizing the interaction between the phenyl π-system and the Walsh orbitals of the cyclopropane ring. The perpendicular conformation, in contrast, has the phenyl ring plane orthogonal to the C2-C1-C3 plane. Computational studies on similar phenylcyclopropane systems suggest a preference for the bisected conformation, which allows for greater electronic delocalization and stabilization.

Bonding and Electronic Effects

The cyclopropane ring is characterized by significant ring strain due to the deviation of its internal C-C-C bond angles (approximately 60°) from the ideal sp³ tetrahedral angle of 109.5°. This strain results in the C-C bonds having a higher p-character than in typical alkanes, imparting them with partial π-character. These "Walsh orbitals" can interact with adjacent π-systems.

The phenyl group, an aromatic system, can engage in electronic communication with the cyclopropane ring. The electron-withdrawing nature of the cyano group (-CN) further influences the electronic distribution within the molecule. The nitrile group is a strong dipole and can participate in various chemical transformations. The interplay of these electronic effects—the strain of the cyclopropane ring, the aromaticity of the phenyl group, and the inductive and mesomeric effects of the cyano group—governs the molecule's reactivity, making it a versatile synthetic intermediate.

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the molecular geometry of this compound can be reliably predicted using computational chemistry methods. Geometry optimization using Density Functional Theory (DFT) provides valuable insights into bond lengths and angles.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C(cyclopropane)-C(cyclopropane) | ~1.51 |

| C(cyclopropane)-Phenyl | ~1.50 |

| C(cyclopropane)-CN | ~1.47 |

| C≡N | ~1.16 |

| **Bond Angles (°) ** | |

| C-C-C (in ring) | ~60 |

| Phenyl-C-CN | ~115 |

Note: These are estimated values from computational modeling and may vary slightly with different levels of theory and basis sets.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the α-alkylation of phenylacetonitrile with 1,2-dibromoethane.[3] This reaction is typically carried out under phase-transfer catalysis conditions, which facilitates the reaction between the aqueous base and the organic reactants.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

Materials:

-

Phenylacetonitrile

-

1,2-dibromoethane

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Solvent (e.g., toluene or dichloromethane)

Procedure:

-

To a stirred solution of phenylacetonitrile and a catalytic amount of tetrabutylammonium bromide in the chosen organic solvent, add a 50% aqueous solution of sodium hydroxide.

-

Slowly add 1,2-dibromoethane to the reaction mixture, maintaining the temperature at a controlled level (e.g., 60°C).[3]

-

Continue stirring the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and dilute it with water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Figure 1: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound exhibit characteristic signals that correspond to the different types of protons and carbons in the molecule.

-

¹H NMR: The protons on the cyclopropane ring are diastereotopic and typically appear as a complex multiplet in the upfield region of the spectrum, a characteristic feature of cyclopropyl protons which are shielded by the ring current effect.[4] The aromatic protons of the phenyl group will be observed in the downfield region (typically 7.0-7.5 ppm).

-

¹³C NMR: The spectrum will show distinct signals for the quaternary carbon of the cyclopropane ring attached to the phenyl and cyano groups, the methylene carbons of the cyclopropane ring, the carbons of the phenyl ring, and the carbon of the nitrile group. The nitrile carbon typically appears in the range of 115-125 ppm.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropane CH₂ | ~1.5-2.0 (multiplet) | ~15-25 |

| Quaternary Cyclopropane C | - | ~20-30 |

| Phenyl H | ~7.2-7.5 (multiplet) | ~125-135 |

| Nitrile C | - | ~120 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and the specific spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about the functional groups present in the molecule.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2250-2230 cm⁻¹, which is characteristic of a nitrile group.

-

C-H Stretches: The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹. The C-H stretches of the cyclopropane ring are expected at slightly higher wavenumbers (around 3080-3040 cm⁻¹) than those of typical alkanes due to the increased s-character of the C-H bonds.

-

C=C Stretches: Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways include the loss of the cyano group, cleavage of the cyclopropane ring, and fragmentation of the phenyl ring.

Figure 2: A plausible fragmentation pathway for this compound in mass spectrometry.

Application in Drug Development: Synthesis of Milnacipran

A prime example of the utility of this compound in drug development is its role as a key intermediate in the synthesis of milnacipran. Milnacipran is an SNRI used for the treatment of fibromyalgia and depression. The synthesis involves the conversion of the nitrile group of this compound to an aminomethyl group and subsequent derivatization.

The synthesis of levomilnacipran, the more potent (1S, 2R)-enantiomer, often starts from phenylacetonitrile and utilizes chiral auxiliaries or asymmetric catalysis to establish the desired stereochemistry early in the synthetic sequence.[5]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of 1-Phenylcyclopropanecarbonitrile and Its Solubility

An In-Depth Technical Guide to the Solubility Profile of 1-Phenylcyclopropanecarbonitrile in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a valuable building block in modern medicinal chemistry and organic synthesis. Recognizing the current scarcity of public quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility, presents known qualitative data, and furnishes a detailed experimental protocol for its quantitative determination. This resource is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to enable its effective application in reaction design, purification, and formulation.

This compound (CAS No. 935-44-4) is a bifunctional molecule incorporating a phenyl ring, a strained cyclopropyl group, and a polar nitrile moiety.[1][2] The cyclopropane ring is a particularly noteworthy structural feature. In the realm of drug discovery, the incorporation of a cyclopropyl fragment is a widely used strategy to enhance metabolic stability, improve binding potency, and confer conformational rigidity to drug candidates, often leading to improved therapeutic profiles.[3][4][5]

The solubility of a compound in various organic solvents is a fundamental physical property that dictates its utility across numerous applications:

-

Synthetic Chemistry: The choice of solvent is paramount for controlling reaction kinetics, yield, and purity. Reactants must be sufficiently solubilized for a reaction to proceed efficiently in a homogeneous phase.

-

Purification and Isolation: Techniques such as crystallization and chromatography are critically dependent on differential solubility. A robust solubility profile is essential for developing effective purification protocols.[6][7]

-

Pharmaceutical Development: For active pharmaceutical ingredients (APIs), solubility influences bioavailability, formulation options, and the ultimate efficacy of a drug product. Understanding solubility in organic solvents is a key step in developing suitable delivery systems and predicting in vivo behavior.

Given its importance, a detailed understanding of the solubility profile of this compound is not merely academic but a practical necessity for its successful application.

Theoretical Framework: Predicting Solubility

The solubility of a substance is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a primary guiding principle.[8] The molecular structure of this compound offers several clues to its expected solubility:

-

Nonpolar Character: The presence of the phenyl group and the hydrocarbon cyclopropane ring imparts significant nonpolar, lipophilic character. This suggests good solubility in nonpolar aromatic solvents (e.g., toluene, benzene) and other nonpolar solvents (e.g., ethers).

-

Polar Character: The nitrile (-C≡N) group possesses a strong dipole moment, introducing a polar element to the molecule. This polarity suggests that the compound will be soluble in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) that can engage in dipole-dipole interactions.

-

Hydrogen Bonding: this compound is a hydrogen bond acceptor (via the nitrogen atom of the nitrile group) but not a donor. Its solubility in polar protic solvents (e.g., alcohols) will depend on the balance between the nonpolar bulk of the molecule and the favorability of these hydrogen bonding interactions.

Based on this structural analysis, it is predicted that this compound will exhibit poor solubility in highly polar protic solvents like water, but will be readily soluble in a wide range of common organic solvents of low to moderate polarity.

Qualitative Solubility of this compound

While quantitative data is sparse, existing literature and chemical database entries provide some qualitative insights into the solubility of this compound.

| Solvent | Solubility | Source |

| Water | Insoluble | [9] |

| Benzene | Soluble | [9] |

| Ether | Soluble | [9] |

| Diisopropyl Ether | Soluble | [1] |

Furthermore, a structurally similar compound, 1-phenyl-1-cyclopentanecarbonitrile, is described as being readily soluble in common organic solvents, which strengthens the predictions made for this compound.[10]

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a robust and reliable experimental protocol is essential. The following section details a standardized method for determining the equilibrium solubility of this compound.

Objective

To determine the equilibrium solubility (in g/L and mol/L) of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

Solute: this compound (>97% purity)

-

Solvents: A diverse set of analytical grade solvents, such as:

-

Methanol (Polar Protic)

-

Ethanol (Polar Protic)

-

Acetone (Polar Aprotic)

-

Ethyl Acetate (Polar Aprotic)

-

Dichloromethane (Polar Aprotic)

-

Toluene (Nonpolar Aromatic)

-

n-Hexane (Nonpolar Aliphatic)

-

Dimethyl Sulfoxide (DMSO) (Polar Aprotic)

-

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Step-by-Step Methodology

-

Preparation of Stock Standard (for HPLC/UV-Vis):

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended. Causality Insight: This extended agitation ensures that the dissolution process has reached a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation, yielding the true maximum solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for approximately 2 hours to allow the excess solid to settle.

-

For finer particles, centrifuge the vials at a moderate speed to pellet the undissolved solid. Trustworthiness Check: This step is critical to prevent contamination of the supernatant with undissolved solute, which would lead to an overestimation of solubility.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial or a volumetric flask. Self-Validating System: Filtering removes any remaining microscopic solid particles. The initial portion of the filtrate should be discarded to saturate the filter material and prevent loss of analyte due to adsorption.

-

Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis method.

-

Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the final solubility in both g/L and mol/L.

-

Visualization of the Experimental Workflow

Caption: Figure 1: A stepwise diagram illustrating the protocol for determining the equilibrium solubility of a compound.

Interpreting and Visualizing the Solubility Profile

The data obtained from the experimental protocol can be used to construct a comprehensive solubility profile. The relationship between solvent properties and the solubility of this compound can be visualized as a logical flow.

Caption: Figure 2: The interplay between molecular features and solvent properties that dictates solubility.

A high solubility in toluene and hexane would confirm the dominance of the nonpolar characteristics of the phenyl and cyclopropyl groups. Conversely, significant solubility in acetone and dichloromethane would highlight the contribution of the polar nitrile group. The relative solubility values across the solvent spectrum provide a quantitative measure of the molecule's overall polarity and interaction potential, which is invaluable for predictive modeling and process design.

Conclusion

While a definitive quantitative solubility profile for this compound in common organic solvents is not yet established in the public domain, this guide provides the necessary theoretical and practical framework for its determination. By understanding the interplay of its structural motifs—the nonpolar phenyl and cyclopropyl groups and the polar nitrile function—researchers can make informed predictions about its behavior. The detailed experimental protocol provided herein offers a clear and reliable path to generating the precise data required for optimizing synthetic reactions, developing purification strategies, and advancing pharmaceutical research. The generation and dissemination of this data will be a valuable contribution to the scientific community, enabling the full potential of this important chemical building block to be realized.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Chemical Reactivity of 1-Phenyl-1-cyclopentanecarbonitrile. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Phenyl-1-cyclopropanecarbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70288, this compound. Retrieved from [Link]

-

Ningbo Syn-Asia Co., Ltd. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from [Link]

- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

- Meanwell, N. A. (2025). The roles of fused-cyclopropanes in medicinal chemistry: insights from the past decade. RSC Medicinal Chemistry.

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

Sources

- 1. 1-PHENYL-1-CYCLOPROPANECARBONITRILE | 935-44-4 [chemicalbook.com]

- 2. This compound | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. chem.ws [chem.ws]

- 9. chembk.com [chembk.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Phenylcyclopropanecarbonitrile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclopropanecarbonitrile is a versatile chemical intermediate recognized for its utility in the synthesis of complex molecular architectures prevalent in pharmaceutical and agrochemical development.[1] The inherent strain of the cyclopropane ring coupled with the electronic influence of the phenyl and nitrile moieties imparts unique reactivity to this molecule. However, these same structural features raise critical questions regarding its thermal stability and decomposition profile. A thorough understanding of a compound's behavior under thermal stress is paramount for ensuring safe handling, process development, and predicting shelf-life. This guide provides a comprehensive analysis of the thermal stability of this compound, including predictive assessments of its decomposition pathway and potential hazards. While direct experimental thermal analysis data for this specific compound is not widely published, this document synthesizes information from analogous structures and functional groups to provide a robust, scientifically grounded perspective.

Introduction to this compound

This compound (CAS 935-44-4) is a substituted cyclopropane containing both a phenyl group and a nitrile group attached to the same carbon atom of the cyclopropane ring.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis. The strained three-membered ring can undergo ring-opening reactions, providing pathways to various functionalized molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic versatility.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Boiling Point | 133-137 °C at 30 mmHg | [2] |

| Density | ~1 g/mL at 25 °C | [2] |

Thermal Stability Assessment

The thermal stability of a compound is a critical parameter that dictates its safe handling, storage, and use in chemical reactions. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for characterizing the thermal behavior of materials.

Predicted Thermal Behavior

In the absence of direct experimental DSC/TGA data for this compound, we can infer its likely thermal behavior by examining related compounds. The thermal stability will be primarily influenced by the strained cyclopropane ring. The presence of the phenyl and nitrile groups will also play a significant role.

-

Cyclopropane Ring: The inherent ring strain of cyclopropane (approximately 27.5 kcal/mol) makes it susceptible to thermal rearrangement at elevated temperatures. For example, unsubstituted cyclopropane isomerizes to propene at temperatures above 500 °C. Substituted cyclopropanes can undergo similar rearrangements at lower temperatures.

-

Phenyl Group: The phenyl group can stabilize adjacent radicals or carbocations, which may be formed during thermal decomposition. This could potentially lower the activation energy for ring-opening.

-

Nitrile Group: Aromatic nitriles are known to have strong dipolar interactions, which may influence the intermolecular forces and bulk thermal properties of the material.[3] Upon decomposition, nitrile-containing compounds can be a source of toxic fumes, including hydrogen cyanide.

Based on studies of other substituted cyclopropanes, it is plausible that the thermal decomposition of this compound would commence in the range of 170-250 °C.[4]

Recommended Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, the following experimental protocols are recommended:

2.2.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and onset temperature of decomposition.

-

Methodology:

-

Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.

-

2.2.2. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.

-

Place the sample pan into the TGA instrument.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting thermogram to identify the onset of mass loss and the different stages of decomposition.

-

Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a complex mechanism involving the opening of the strained cyclopropane ring.

Proposed Decomposition Mechanism

A plausible decomposition pathway involves the homolytic cleavage of a C-C bond in the cyclopropane ring to form a diradical intermediate. This diradical can then undergo rearrangement to form more stable unsaturated products.

A likely initial step is the isomerization to a more stable alkene. Based on the decomposition of cyclopropyl cyanide, which isomerizes to crotonitrile and allyl cyanide at high temperatures, we can predict a similar ring-opening for this compound.[5] The presence of the phenyl group will likely influence the regioselectivity of the bond cleavage and subsequent rearrangement.

Potential Decomposition Products:

-

Isomeric Alkenes: Ring-opening followed by hydrogen shifts could lead to various isomeric phenyl-substituted butenenitriles.

-

Fragmentation Products: At higher temperatures, further fragmentation could occur, leading to the formation of smaller molecules. The release of hydrogen cyanide (HCN) is a significant concern due to the presence of the nitrile group.

Runaway Reaction Potential

A runaway reaction is an uncontrolled exothermic reaction that can lead to a rapid increase in temperature and pressure, potentially resulting in an explosion.[6] The decomposition of this compound is expected to be exothermic. If the heat generated by the decomposition is not effectively removed, a runaway reaction could occur.

Factors increasing the risk of a runaway reaction:

-

Scale: Larger quantities of the material will have a smaller surface area-to-volume ratio, making heat dissipation more difficult.

-

Contamination: The presence of impurities can catalyze or accelerate the decomposition reaction.

-

Inadequate Cooling: Insufficient cooling capacity during a chemical process can lead to a buildup of heat.

It is crucial to have a thorough understanding of the reaction kinetics and thermodynamics before scaling up any process involving this compound.

Experimental Workflow for Hazard Assessment

A systematic approach to assessing the thermal hazards of this compound is essential for ensuring safety in a research and development setting.

Conclusion and Recommendations

While specific experimental data on the thermal stability of this compound is limited in publicly available literature, a comprehensive analysis of its structural components and analogous compounds allows for a reasoned assessment of its potential hazards. The strained cyclopropane ring is the primary determinant of its thermal instability, with decomposition likely commencing in the 170-250 °C range. The decomposition is expected to be exothermic and may proceed via a diradical mechanism, leading to isomeric alkenes and, at higher temperatures, fragmentation products including hydrogen cyanide.

Recommendations for safe handling and use:

-

Avoid High Temperatures: Do not subject this compound to high temperatures unless in a controlled reaction environment with adequate temperature monitoring and cooling.

-

Inert Atmosphere: When heating, the use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative decomposition.

-

Small-Scale First: Always conduct initial experiments on a small scale to assess the reactivity and thermal behavior before scaling up.

-

Thorough Hazard Assessment: For any process development involving this compound, a thorough thermal hazard assessment, including DSC, TGA, and reaction calorimetry, is strongly advised.

This guide serves as a foundational document for researchers and professionals working with this compound. The principles and methodologies outlined herein provide a framework for the safe and effective utilization of this valuable chemical intermediate.

References

-

PubChem. This compound. [Link]

-

ChemRxiv. Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. [Link]

-

ResearchGate. Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending strategy. [Link]

-

arXiv. Thermodynamics of mixtures containing aromatic nitriles. [Link]

-

National Library of Pakistan. Kinetics and Mechanism of the Gas Phase Thermal Decomposition of Substituted Cyclopropanes. (Thesis). [Link]

-

ResearchGate. Thermal trimerization of aromatic nitrile. [Link]

-

ResearchGate. Thermodynamics of mixtures containing aromatic nitriles. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. [Link]

-

Journal of the Chemical Society, Faraday Transactions 1. Kinetics of the thermal gas-phase decomposition of methoxycyclopropane. [Link]

-

ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

-

ARIA. Runaway reactions, case studies, lessons learned. [Link]

-

ResearchGate. Case Studies of Incidents in Runaway Reactions and Emergency Relief. [Link]

-

Airgas. SAFETY DATA SHEET - Cyclopropane. [Link]

-

Arkivoc. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

-

AIDIC. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. [Link]

-

DTIC. Determination of the Rate of Decomposition of Cyclopropane in a Chemical Shock Tube. [Link]

-

Wikipedia. Nitrile. [Link]

-

Scientific & Academic Publishing. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. [Link]

-

Wikipedia. Cyclopropyl cyanide. [Link]

-

Organic & Biomolecular Chemistry. A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. [Link]

-

RSC Publishing. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. [Link]

-

ResearchGate. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

-

NIH. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

Sources

- 1. This compound | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-PHENYL-1-CYCLOPROPANECARBONITRILE | 935-44-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Cyclopropyl cyanide - Wikipedia [en.wikipedia.org]

- 6. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]

The Analytical Imperative: Structurally Interrogating 1-Phenylcyclopropanecarbonitrile

An In-depth Guide to the Spectroscopic Characterization of 1-Phenylcyclopropanecarbonitrile

Abstract: this compound (PCPN), a versatile chemical intermediate with CAS number 935-44-4, is pivotal in the synthesis of pharmaceuticals and advanced materials.[1] Its unique molecular architecture, featuring a strained cyclopropane ring, a phenyl group, and a reactive nitrile moiety, demands rigorous structural verification.[1] This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and quality assessment of PCPN. Designed for researchers and drug development professionals, this document moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, offering field-proven insights and self-validating experimental protocols.

This compound serves as a critical building block in organic synthesis.[1] The strained three-membered ring and the electronically active phenyl and nitrile groups offer multiple reaction pathways for creating complex molecules.[1][2] However, these same features can give rise to isomeric impurities during synthesis, such as ring-opened products or constitutional isomers. Therefore, a multi-technique spectroscopic approach is not merely confirmatory but essential for ensuring the material's structural integrity, purity, and suitability for downstream applications. This guide establishes a baseline for the spectroscopic identity of PCPN.

Synthesis Context and Sample Preparation for Analysis

2.1 Synthesis Overview

A prevalent laboratory-scale synthesis involves the α-alkylation of phenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions.[2][3] In this process, a strong base like sodium hydroxide facilitates the cyclization.[2] The resulting crude product is then typically purified via column chromatography to yield pure this compound.[3]

2.2 Standardized Protocol for Sample Preparation

The validity of spectroscopic data is contingent upon meticulous sample preparation. This protocol ensures reproducibility and minimizes artifacts.

Objective: To prepare this compound for NMR, IR, and GC-MS analysis.

Materials:

-

This compound (PCPN), purity >97%

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

Methanol (HPLC grade)

-

Class A volumetric flasks and pipettes

-

NMR tubes (5 mm)

-

GC vials with septa

Procedure:

-

NMR Sample Preparation: a. Accurately weigh approximately 10-20 mg of PCPN directly into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ (containing TMS) to the vial. c. Gently agitate the vial until the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be ~4-5 cm. e. Cap the NMR tube securely. The sample is now ready for both ¹H and ¹³C NMR analysis.

-

IR Sample Preparation (Neat Liquid): a. As PCPN is a liquid at room temperature, a neat sample is ideal for Attenuated Total Reflectance (ATR) FT-IR.[4] b. Place one to two drops of the PCPN liquid directly onto the ATR crystal. c. Acquire the spectrum immediately. d. Post-acquisition, thoroughly clean the ATR crystal with methanol and allow it to dry completely.

-

GC-MS Sample Preparation: a. Prepare a 1 mg/mL stock solution of PCPN in methanol. b. Perform a serial dilution to a final concentration of approximately 10-50 µg/mL in a GC vial. c. Cap the vial, ensuring a tight seal. The sample is now ready for injection.